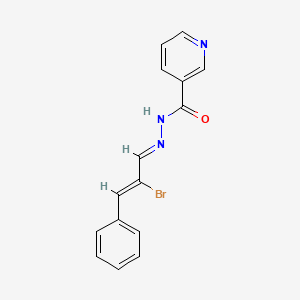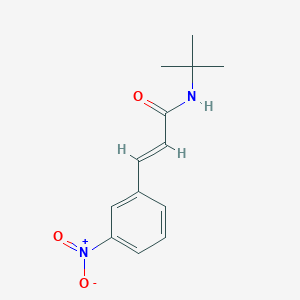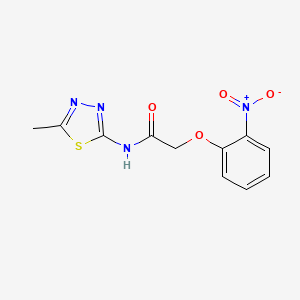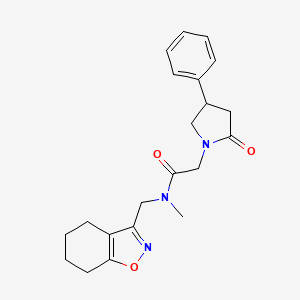![molecular formula C20H15N5OS B5511489 4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)
4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazole compounds are a significant class in organic chemistry due to their diverse biological activities and potential as corrosion inhibitors. The focus on 4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol stems from this interest, aiming to explore its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of triazole derivatives, such as 4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, involves multi-step reactions that are theoretically analyzed to be energetically feasible at room temperature. These reactions are exothermic, spontaneous, and favored in the forward direction, indicating efficient synthesis pathways (Srivastava et al., 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives has been studied using various techniques such as X-ray diffraction, FT-IR, UV-visible, NMR spectroscopy, and density functional theory (DFT) calculations. These studies reveal the compound's structural features, including bond lengths and angles, and the preferred tautomeric forms, contributing to a comprehensive understanding of its molecular architecture (Șahin et al., 2011).
Chemical Reactions and Properties
The reactivity and chemical behavior of triazole derivatives are influenced by their molecular structure. Studies on Schiff bases of triazoles have demonstrated their role as effective corrosion inhibitors, highlighting the impact of molecular structure on chemical properties and reactivity. These findings suggest that modifications to the triazole ring can significantly affect the compound's chemical behavior, including its interaction with metal surfaces (Ansari et al., 2014).
Physical Properties Analysis
The physical properties of triazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. The solvatomorphic behavior of some triazole derivatives underlines the importance of solvent interactions in determining the compound's physical state and stability (Shukla et al., 2014).
Chemical Properties Analysis
The chemical properties of triazole derivatives are characterized by their reactivity towards various chemical agents and their potential biological activities. Theoretical and experimental studies have shown that these compounds can act as inhibitors for specific enzymes, indicating their potential for therapeutic applications. The understanding of these chemical properties is essential for designing triazole-based compounds with desired biological activities (Srivastava et al., 2016).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
This compound and its derivatives have been investigated for their potential as corrosion inhibitors. A study identified Schiff’s bases of pyridyl substituted triazoles, including closely related structures, as effective corrosion inhibitors for mild steel in hydrochloric acid solutions. These inhibitors were found to exhibit significant performance, with one of the compounds achieving a 96.6% inhibition efficiency at a certain concentration. The adsorption of these inhibitors on the metal surface follows the Langmuir adsorption isotherm, suggesting a mixed mode of corrosion inhibition. This application is crucial for extending the life of metal structures and minimizing economic losses due to corrosion (Ansari, Quraishi, & Singh, 2014).
Antimicrobial Activity
Several studies have synthesized derivatives of 1,2,4-triazoles, including compounds with structures similar to 4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, and evaluated their antimicrobial activities. These compounds have shown good or moderate activity against various bacteria and fungi, highlighting their potential as leads for the development of new antimicrobial agents. The antimicrobial activity of these compounds is attributed to their ability to interact with bacterial and fungal cells, disrupting critical processes and leading to cell death (Bayrak et al., 2009).
Chemical and Structural Analysis
Research into the properties and reactions of triazole derivatives, including those similar to the compound , involves experimental and theoretical analyses. Studies have focused on understanding the intermolecular interactions, conformational analysis, and density functional theory (DFT) investigations of such compounds. This research provides insights into the electronic structure, reactivity, and potential applications of triazole derivatives in various fields, including pharmaceuticals and materials science (Shukla et al., 2014; Kumar et al., 2021).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
Eigenschaften
IUPAC Name |
4-[(E)-(3-phenoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5OS/c27-20-24-23-19(16-9-11-21-12-10-16)25(20)22-14-15-5-4-8-18(13-15)26-17-6-2-1-3-7-17/h1-14H,(H,24,27)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNPZMGYCBYKPY-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Phenoxybenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide](/img/structure/B5511411.png)

![methyl 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5511421.png)

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5511439.png)
![1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5511441.png)


![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5511456.png)
![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511477.png)

![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)
